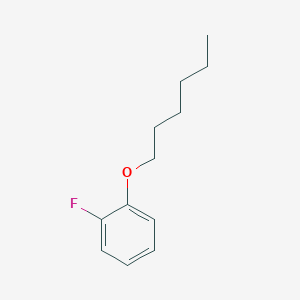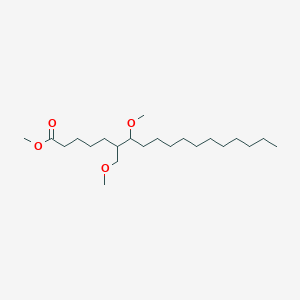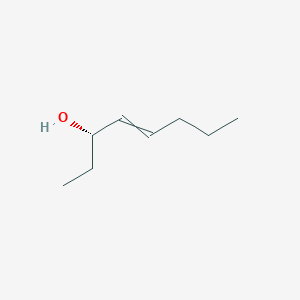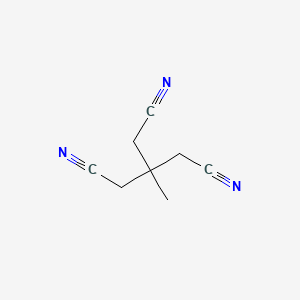![molecular formula C21H22N4O B12579090 Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- CAS No. 185379-75-3](/img/structure/B12579090.png)
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-ethylpiperazine can be reacted with a suitable quinoxaline derivative under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antipsychotic and antimicrobial agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, [3-(4-methyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Methanone, [3-(4-ethyl-1-piperazinyl)-2-benzofuranyl]phenyl-
Uniqueness
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, offering potential advantages over similar compounds in terms of efficacy and selectivity.
Propriétés
Numéro CAS |
185379-75-3 |
|---|---|
Formule moléculaire |
C21H22N4O |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N4O/c1-2-24-12-14-25(15-13-24)21-19(20(26)16-8-4-3-5-9-16)22-17-10-6-7-11-18(17)23-21/h3-11H,2,12-15H2,1H3 |
Clé InChI |
AKHPLZSXOVVNMP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)


![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

